Kanosamine Hydrochloride
Overview
Description
Kanosamine hydrochloride is a crystalline solid with the chemical formula C6H13NO5·HCl and a molecular weight of 215.63 g/mol . It is an antibiotic produced by Bacillus cereus UW85 and certain Streptomyces species . This compound exhibits significant inhibitory effects on the growth of plant-pathogenic oomycetes, certain fungi, and a few bacterial species .
Mechanism of Action
Target of Action
Kanosamine Hydrochloride, also known as 3-Amino-3-deoxy-D-glucose hydrochloride or 3-Glucosamine hydrochloride, primarily targets plant-pathogenic oomycetes , certain fungi, and some bacterial species . It has shown highly inhibitory effects on the growth of these organisms .
Mode of Action
This compound is transported into cells by the glucose transport system and subsequently phosphorylated to generate kanosamine-6-phosphate . This product inhibits the enzyme glucosamine-6-phosphate synthase , which is crucial for cell wall synthesis . The inhibitory effect is competitive to one of the substrates, D-fructose-6-phosphate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall synthesis pathway in targeted organisms . By inhibiting glucosamine-6-phosphate synthase, it disrupts the formation of glucosamine-6-phosphate from D-fructose-6-phosphate . This disruption affects the production of essential components of the cell wall, leading to inhibited growth and profound morphological changes .
Pharmacokinetics
It is known that the compound is easily absorbed and transported into cells . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The action of this compound leads to profound morphological changes in the targeted organisms, including inhibition of septum formation and cell agglutination . It effectively inhibits the growth of many human pathogenic fungi and other organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its accumulation in Bacillus cereus UW85 culture supernatants was enhanced by the addition of ferric iron and suppressed by the addition of phosphate to rich medium . Additionally, its accumulation was enhanced more than 300% by the addition of alfalfa seedling exudate to minimal medium
Biochemical Analysis
Biochemical Properties
Kanosamine Hydrochloride plays a significant role in biochemical reactions. It is a constituent of kanamycin, an antibiotic produced by Streptomyces and Bacillus . It can inhibit cell wall synthesis in plant-pathogenic oomycetes and certain fungi as well as some bacterial species
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely unexplored. It is known to have antibacterial properties, which suggests that it may influence cell function by disrupting bacterial cell wall synthesis .
Molecular Mechanism
It is believed to exert its effects at the molecular level by inhibiting cell wall synthesis in certain microorganisms
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is known to be a part of the polysaccharides chitin and chitosan
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanosamine hydrochloride can be synthesized through the fermentation of Bacillus cereus UW85 or Streptomyces species . The accumulation of kanosamine in the culture supernatants is enhanced by the addition of ferric iron and suppressed by the addition of phosphate to a rich medium . The addition of alfalfa seedling exudate to minimal medium can enhance kanosamine accumulation by more than 300% .
Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient composition of the medium. The product is then extracted and purified using standard biochemical techniques .
Chemical Reactions Analysis
Types of Reactions: Kanosamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Kanosamine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert kanosamine to its reduced forms.
Substitution: Substitution reactions can occur at the amino group or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of kanosamine, such as oxo-kanosamine, reduced kanosamine, and substituted kanosamine .
Scientific Research Applications
Kanosamine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
- Glucosamine hydrochloride
- Kanamycin
- Aminoglycosides
Comparison: Kanosamine hydrochloride is unique due to its specific inhibitory effects on plant-pathogenic oomycetes and certain fungi . Unlike glucosamine hydrochloride, which is primarily used as a dietary supplement, this compound has significant antimicrobial properties . Compared to kanamycin and other aminoglycosides, this compound has a distinct mechanism of action and a different spectrum of activity .
Properties
IUPAC Name |
(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOMBKCPIMCOO-BTVCFUMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206351 | |
Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57649-10-2 | |
Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57649-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanosamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057649102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-deoxy-D-glucose hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KANOSAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4TR6T8GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that purified 3-Amino-3-deoxy-D-glucose hydrochloride did not alleviate insulin shock in mice, contrary to initial observations with a less pure sample. What could explain this discrepancy?
A1: The researchers discovered that the initial 3-Amino-3-deoxy-D-glucose hydrochloride sample used was contaminated with glucose []. Glucose is known to counteract the effects of insulin by providing an alternative energy source. Therefore, the observed relief from insulin shock in the initial experiments was likely due to the contaminating glucose and not the 3-Amino-3-deoxy-D-glucose hydrochloride itself. The purified 3-Amino-3-deoxy-D-glucose hydrochloride, with a specific rotation closer to the established value (+19.870° vs. +23.610°), did not show the same effect, suggesting the contaminating glucose was responsible for the initial observations.
Q2: The study focused on nitrogenous glucose derivatives. What was the rationale for choosing this specific class of compounds for investigating potential relief from insulin shock?
A2: The researchers aimed to explore the potential of nitrogenous glucose derivatives to alleviate insulin shock in mice []. This focus stemmed from previous work by Herring, Irvine, and Macleod, which did not examine nitrogenous derivatives. The selection of glucose derivatives, specifically those containing an amino group (NH2) or urea, was likely based on the rationale that these modifications might influence the compound's metabolic fate or interaction with biological pathways relevant to insulin and glucose regulation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.